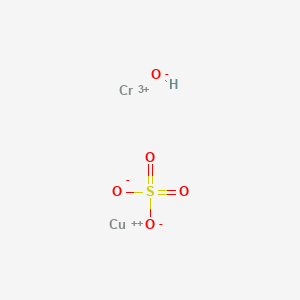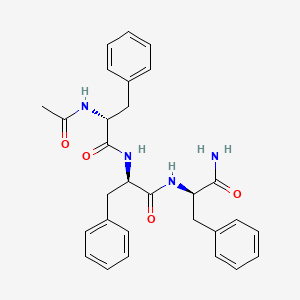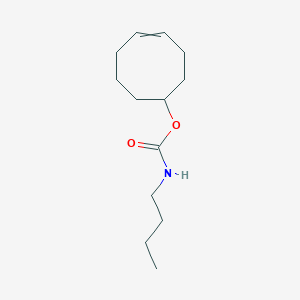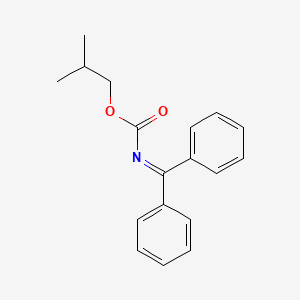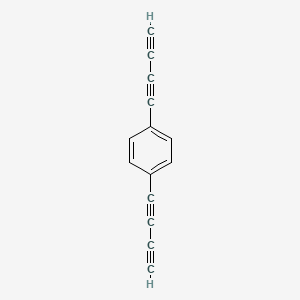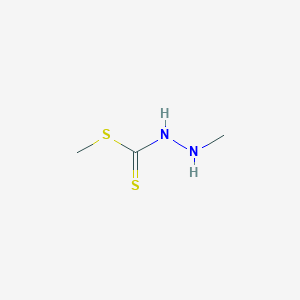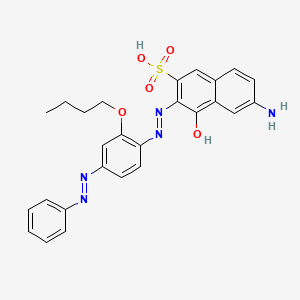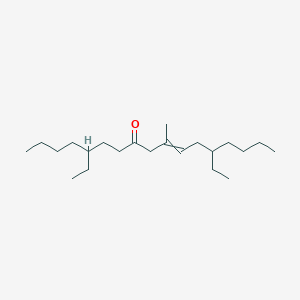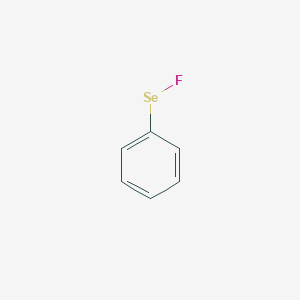![molecular formula C12H23NOS2 B14276148 Heptyl [2-(ethenyloxy)ethyl]carbamodithioate CAS No. 139196-75-1](/img/structure/B14276148.png)
Heptyl [2-(ethenyloxy)ethyl]carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl [2-(ethenyloxy)ethyl]carbamodithioate is a chemical compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom The heptyl group is a seven-carbon alkyl chain, and the [2-(ethenyloxy)ethyl] group contains an ethylene oxide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptyl [2-(ethenyloxy)ethyl]carbamodithioate typically involves the reaction of heptyl isothiocyanate with 2-(ethenyloxy)ethanol in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which then undergoes cyclization to form the carbamodithioate. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Heptyl [2-(ethenyloxy)ethyl]carbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or a disulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bonds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
科学的研究の応用
Heptyl [2-(ethenyloxy)ethyl]carbamodithioate has various applications in scientific research, including:
Chemistry: It can be used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of heptyl [2-(ethenyloxy)ethyl]carbamodithioate involves its interaction with molecular targets and pathways. The compound may act as a nucleophile, reacting with electrophilic centers in biological molecules. It may also interact with metal ions, forming coordination complexes that can influence biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes.
類似化合物との比較
Heptyl [2-(ethenyloxy)ethyl]carbamodithioate can be compared with other carbamodithioates, such as:
- Methyl [2-(ethenyloxy)ethyl]carbamodithioate
- Ethyl [2-(ethenyloxy)ethyl]carbamodithioate
- Propyl [2-(ethenyloxy)ethyl]carbamodithioate
These compounds share similar structural features but differ in the length of the alkyl chain. The heptyl group in this compound provides unique properties, such as increased hydrophobicity and potential for different interactions with biological molecules. This uniqueness can make it more suitable for specific applications compared to its shorter-chain analogs.
特性
CAS番号 |
139196-75-1 |
|---|---|
分子式 |
C12H23NOS2 |
分子量 |
261.5 g/mol |
IUPAC名 |
heptyl N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C12H23NOS2/c1-3-5-6-7-8-11-16-12(15)13-9-10-14-4-2/h4H,2-3,5-11H2,1H3,(H,13,15) |
InChIキー |
MIXRHCGDKYAYDS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSC(=S)NCCOC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


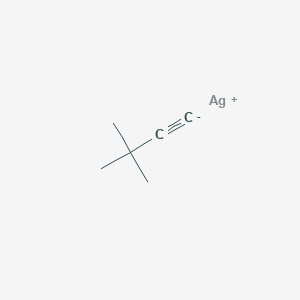
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
